5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
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Overview
Description
5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s stability and biological activity, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pak (p21-activated kinase) activity . PAKs are critical regulators of cellular processes, including cell morphology, motility, survival, gene expression, and cell cycle progression.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through inhibition . Inhibition typically involves the compound binding to its target, which prevents the target from performing its usual function.
Biochemical Pathways
The inhibition of pak can affect a variety of cellular processes, including those involved in cell morphology, motility, survival, gene expression, and cell cycle progression .
Result of Action
Similar compounds have been found to display growth inhibition on certain cancer cell lines , suggesting potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
- 1,2,4-triazole derivatives with various substituents
Uniqueness
The uniqueness of 5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide lies in its specific structure, which combines the triazole ring with a trifluoromethyl-substituted phenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c1-7(2)18-12(22)10-11(17)21(20-19-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,17H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIISYXCBNWCSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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